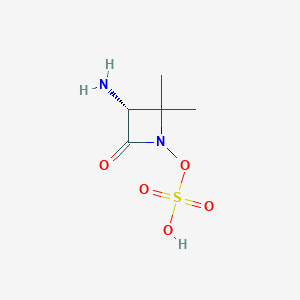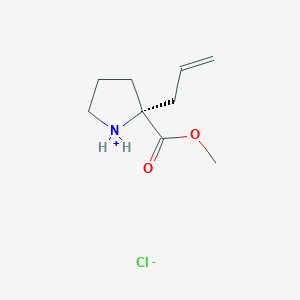
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is a chemical compound derived from D-ribose. It is a synthetic intermediate often used in organic synthesis and various scientific research applications. This compound is known for its role in the synthesis of more complex molecules and its utility in biological and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside typically involves the protection of the hydroxyl groups on D-ribose followed by methylation. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst to form the isopropylidene derivative, followed by methylation using methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of nucleosides, which are essential components of nucleic acids. Additionally, it is used in the development of antiviral and anticancer drugs, as well as in the study of carbohydrate chemistry and biology.
Mechanism of Action
The mechanism by which Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside exerts its effects depends on the specific application. In the context of nucleoside synthesis, it acts as a precursor that undergoes enzymatic or chemical transformations to form nucleosides. The molecular targets and pathways involved are typically related to nucleic acid metabolism and cellular processes.
Comparison with Similar Compounds
Methyl 2,3-o-isopropylidene-beta-D-ribofuranoside: This is the D-enantiomer of the compound and is used in similar applications.
Methyl 2,3-o-isopropylidene-alpha-l-ribofuranoside: This compound differs in the configuration of the hydroxyl group at the anomeric carbon.
Uniqueness: Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is unique in its specific stereochemistry and reactivity, which makes it suitable for certain synthetic applications that the D-enantiomer or other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
[(3aS,4S,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHDBLZPXQALN-XAMCCFCMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O[C@@H]([C@H]2O1)OC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8117182.png)





